((17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl)thio)acetic acid
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Overview
Description
BRN 3598546, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and exhibits a negative optical rotation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalytic hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets and pathways. It acts as a chiral ligand, binding to enzymes and receptors with high specificity. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound’s stereochemistry plays a crucial role in determining its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,5R)-2,3-Pinanediol: A stereoisomer with similar chemical properties but different optical rotation.
(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol: Another stereoisomer with distinct stereochemistry and properties.
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct optical and chemical properties. Its high chiral purity makes it valuable in asymmetric synthesis and as a chiral ligand in various applications .
Properties
CAS No. |
114223-07-3 |
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Molecular Formula |
C23H30O6S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C23H30O6S/c1-21-7-5-14(24)9-13(21)3-4-15-16-6-8-23(29,18(26)11-30-12-19(27)28)22(16,2)10-17(25)20(15)21/h9,15-16,20,29H,3-8,10-12H2,1-2H3,(H,27,28)/t15-,16-,20+,21-,22-,23-/m0/s1 |
InChI Key |
IWKCRBDVDSOWKC-RVVAPLPOSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CSCC(=O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CSCC(=O)O)O)C |
Origin of Product |
United States |
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